1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-19-7-5-9-22(15-19)30-18-21(17-26(30)31)27-28-24-11-3-4-12-25(24)29(27)13-14-32-23-10-6-8-20(2)16-23/h3-12,15-16,21H,13-14,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUBCABTDWMUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the m-tolyl groups. Common synthetic methods include:
Condensation Reactions: These are used to form the benzimidazole core by reacting o-phenylenediamine with carboxylic acids or their derivatives.
Cyclization Reactions: These reactions help in forming the pyrrolidinone ring.
Substitution Reactions: These are employed to introduce the m-tolyl groups into the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and yield, as well as employing continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction allows for the replacement of one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting Agents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for developing new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The m-tolyl groups and pyrrolidinone ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Effects: The 2-(m-tolyloxy)ethyl group in the target compound provides moderate hydrophobicity compared to longer chains (e.g., butyl in ), balancing membrane permeability and solubility.
Pharmacological Implications
- Enzyme Inhibition : Benzimidazole derivatives with aryloxyalkyl chains (e.g., target compound, ) show enhanced α-glycosidase inhibition compared to simpler analogs, as seen in .
- Antimicrobial Activity : The m-tolyl group’s hydrophobicity may improve membrane penetration, similar to findings in for phenylethyl-substituted benzimidazoles.
- PROTAC Applications: Compounds with morpholinoethyl or piperidinyl groups (e.g., ) are designed for protein degradation, suggesting the target’s m-tolyloxyethyl chain could be modified for such applications.
Biological Activity
The compound 1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings related to its biological activity, including anticancer, antimicrobial, and neuroprotective properties.
Chemical Structure
The structure of the compound can be broken down into its key components:
- Pyrrolidinone Ring : A five-membered lactam that contributes to the biological activity.
- Benzo[d]imidazole Moiety : Known for its role in various pharmacological activities.
- Tolyl Groups : These aromatic groups enhance lipophilicity and may influence interactions with biological targets.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzimidazole and pyrrolidine exhibit significant anticancer activity. The compound's structural features suggest it may interact with multiple cellular pathways:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
- In Vitro Studies : Preliminary assays using various cancer cell lines (e.g., MCF-7, HepG2) have shown promising results with IC50 values ranging from 1 to 10 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like erlotinib .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : The efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria was assessed.
- Results : At concentrations of 200 µg/mL to 800 µg/mL, the compound exhibited significant antibacterial activity, with complete inhibition of bacterial growth at higher concentrations .
| Bacterial Strain | Concentration (µg/mL) | Result |
|---|---|---|
| Staphylococcus aureus | 800 | No growth |
| Escherichia coli | 800 | No growth |
Neuroprotective Effects
The neuroprotective potential of the compound has been investigated in the context of Alzheimer's disease:
- Cholinesterase Inhibition : The compound demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's treatment.
- IC50 Values : The compound showed an IC50 value for AChE of 20.15 ± 0.44 µM, suggesting moderate potency compared to standard inhibitors like galantamine .
Case Studies
Several case studies highlight the biological relevance of similar compounds:
- Study on Pyrimidine Derivatives : Investigated various pyrimidine derivatives for anticancer activity, revealing that modifications in structure significantly influenced efficacy against multiple cancer cell lines .
- Antimicrobial Screening : A study on thiazolidinone derivatives indicated that structural variations led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, paralleling findings for the target compound .
Q & A
Q. Key Parameters :
- Temperature control (60–120°C) during cyclization.
- Solvent selection (e.g., THF for polar intermediates, DCM for coupling reactions) .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns matching the expected structure .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretching (~3000 cm⁻¹) .
Advanced: How can reaction mechanisms for key synthetic steps (e.g., cyclization or alkylation) be elucidated?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via LC-MS at varying temperatures to determine activation energy and rate-limiting steps .
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) or ¹³C-labeled reagents to trace proton transfer pathways in cyclization .
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian) predict transition states and intermediates for benzimidazole formation .
- In-Situ Spectroscopy : React-IR or Raman probes detect transient intermediates during alkylation .
Example : For etherification, a SN2 mechanism is supported by inversion of configuration observed in chiral intermediates .
Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
- Sensitivity Analysis : Adjust computational parameters (e.g., solvent models, basis sets) to align with experimental conditions (e.g., polar aprotic solvents) .
- Experimental Validation :
- Controlled Variations : Test substituent effects (e.g., electron-withdrawing groups on m-tolyl) to validate predicted electronic influences .
- Cross-Correlation : Compare with structurally analogous compounds (e.g., fluorophenyl derivatives) to identify outliers .
- Error Source Identification : Check for overlooked steric effects (e.g., m-tolyloxyethyl group hindrance) using molecular docking simulations .
Advanced: How can SAR studies identify pharmacophoric elements responsible for biological activity?
Methodological Answer:
- Scaffold Modification : Synthesize derivatives with:
- Biological Assays :
- Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
- Enzyme Inhibition : Screen against kinases or proteases to map target interactions .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent properties (e.g., logP, electronegativity) with activity .
Key Finding : The pyrrolidinone carbonyl and benzimidazole nitrogen atoms are critical for hydrogen bonding with biological targets .
Advanced: What methodologies assess the compound’s stability under varying conditions (pH, temperature)?
Methodological Answer:
- Thermal Stability :
- pH Stability :
- Photostability : UV-Vis irradiation (ICH Q1B guidelines) to detect photo-oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
